2-(Ethylsulfanyl)-5-iodopyrimidin-4(3H)-one

Description

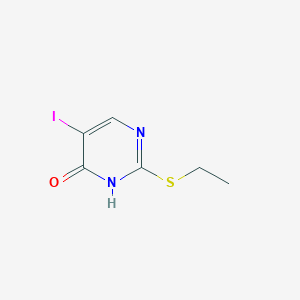

2-(Ethylsulfanyl)-5-iodopyrimidin-4(3H)-one is a pyrimidinone derivative characterized by an ethylsulfanyl (-S-CH₂CH₃) group at position 2 and an iodine atom at position 5 of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile intermediates in medicinal and materials chemistry.

For example, 5-iodopyrimidin-4(3H)-one (a precursor) reacts with ethyl mercaptan under basic conditions to introduce the ethylsulfanyl group at position 2, similar to methods used for related compounds in .

Properties

CAS No. |

76510-62-8 |

|---|---|

Molecular Formula |

C6H7IN2OS |

Molecular Weight |

282.10 g/mol |

IUPAC Name |

2-ethylsulfanyl-5-iodo-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7IN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |

InChI Key |

ZDJKAMOTORCINM-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=O)N1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-thiouracil with ethyl iodide to introduce the ethylthio group, followed by iodination at the 5-position using iodine or an iodine-containing reagent under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethylthio group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while a Suzuki coupling reaction would introduce an aryl group at the 5-position.

Scientific Research Applications

2-(Ethylthio)-5-iodopyrimidin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid processes.

Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The ethylthio group can enhance its binding affinity to certain biological targets, while the iodine atom can facilitate its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₇IN₂OS (calculated based on structural analogs).

- Molecular Weight : ~298.1 g/mol.

- Spectroscopic Features : The ethylsulfanyl group’s protons are expected to appear as a triplet (δ ~1.1 ppm, CH₃) and quartet (δ ~2.9 ppm, CH₂) in ^1H-NMR, while the C=S stretch may appear near 1346 cm⁻¹ in IR spectroscopy, as observed in structurally similar compounds .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(ethylsulfanyl)-5-iodopyrimidin-4(3H)-one is highlighted through comparisons with analogs (Table 1).

Substituent Effects

Position and Nature of Substituents

- 5-Iodo-3-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (): Shares the 5-iodo and pyrimidin-4-one core but has a pyridinylmethyl group at position 3.

- 5-[2-(Ethylsulfanyl)phenyl]-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () : Features an ethylsulfanyl group on a phenyl ring fused to a triazole-thione system. The absence of iodine reduces its utility in halogen-based coupling reactions but enhances π-π stacking interactions due to aromaticity .

Halogen vs. Non-Halogen Substituents

- 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone (): Replaces iodine with a nitro group and includes a propargylsulfanyl chain. The nitro group increases electrophilicity, while the propargyl group enables click chemistry applications, contrasting with the iodine’s role in cross-coupling .

Ring System Variations

- Thieno[2,3-d]pyrimidin-4(3H)-ones (): Fused thiophene-pyrimidinone systems (e.g., 3-ethyl-5-methyl-6-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one) exhibit enhanced planarity and conjugation, leading to redshifted UV-Vis absorption compared to non-fused pyrimidinones .

- Indeno[1,2-d]pyrimidin-5-one (): A polycyclic system with a chlorobenzylsulfanyl group. The extended aromatic system increases molecular rigidity and may improve binding affinity in biological targets .

Physicochemical and Spectral Comparisons

Table 1: Comparison of Key Features

Biological Activity

2-(Ethylsulfanyl)-5-iodopyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their role in various biological processes, including nucleic acid structure and function, and their derivatives often exhibit pharmacological properties. This article focuses on the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H8N2OSI

- Molecular Weight : 248.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the ethylsulfanyl group enhances its lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Modulation of Receptor Activity : It may act as an antagonist or agonist for various receptors, influencing downstream signaling pathways critical for cellular responses.

Biological Activity and Therapeutic Potential

Recent studies have reported on the diverse biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested on colorectal and breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis.

- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kuo et al. (2009) | Demonstrated the compound’s ability to inhibit cell proliferation in gastrointestinal cancer models through kinase inhibition mechanisms. |

| Alaa et al. (2009) | Reported significant cytotoxic effects in lung cancer cell lines, suggesting potential as a therapeutic agent in oncology. |

| Miyata et al. (2013) | Found that the compound exhibited antimicrobial properties against Gram-positive bacteria, indicating its potential use in treating infections. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.